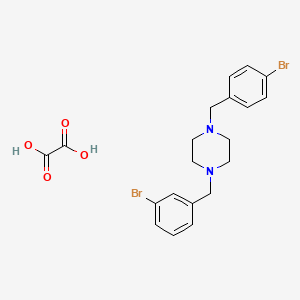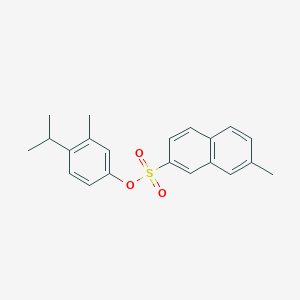
1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of piperazine and is commonly used as a research tool in the fields of pharmacology and neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate involves the selective antagonism of the 5-HT2A receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of various physiological and behavioral processes. By blocking the activity of this receptor, 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate can modulate the activity of various neurotransmitter systems, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate are complex and depend on various factors such as the dose, route of administration, and individual variability. It has been shown to modulate the activity of various neurotransmitter systems, including the dopamine and serotonin systems, which are involved in the regulation of mood, reward, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate in lab experiments include its high purity, high yield, and well-established mechanism of action. It is also relatively easy to synthesize and can be used in a wide range of experimental paradigms. However, the limitations of this compound include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research involving 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate. One potential direction is to explore its potential applications in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and addiction. Another potential direction is to investigate its effects on the expression and function of various neurotransmitter receptors, including the dopamine and serotonin receptors. Finally, future research could explore the potential use of this compound as a research tool in various fields, such as pharmacology, neuroscience, and medicinal chemistry.
Métodos De Síntesis
The synthesis of 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate involves the reaction of 1-(3-bromobenzyl)piperazine and 4-(4-bromobenzyl)piperazine with oxalic acid. The reaction is carried out in the presence of a suitable catalyst and solvent. The yield of the compound is typically high, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate has been used extensively in scientific research due to its potential applications in various fields. In pharmacology, this compound has been used to study the mechanism of action of various drugs that target the central nervous system. It has been shown to act as a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
In neuroscience, 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate has been used to study the effects of various drugs on the expression and function of neurotransmitter receptors. It has been shown to modulate the activity of the dopamine and serotonin receptors, which are involved in the regulation of mood, reward, and addiction.
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2N2.C2H2O4/c19-17-6-4-15(5-7-17)13-21-8-10-22(11-9-21)14-16-2-1-3-18(20)12-16;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCAXPIWZWWFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Br2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4964050.png)
![ethyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4964059.png)
![(cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine](/img/structure/B4964062.png)
![5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4964082.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4964085.png)



![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)

![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4964139.png)

![N-(2-furylmethyl)-2-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4964160.png)
